Pseurotin

Description

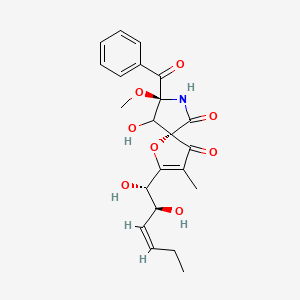

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25NO8 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

(5S,8S)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |

InChI |

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-/t14-,15-,19?,21+,22+/m0/s1 |

InChI Key |

SLYDIPAXCVVRNY-BBJHAQHQSA-N |

SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |

Isomeric SMILES |

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)C([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |

Synonyms |

pseurotin pseurotin A |

Origin of Product |

United States |

Foundational & Exploratory

Pseurotin A: A Technical Guide to its Discovery, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseurotin A, a fungal secondary metabolite, has garnered significant interest within the scientific community due to its diverse and potent biological activities. First identified from the ascomycete Pseudeurotium ovalis, this hetero-spirocyclic compound, featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, has since been isolated from various other fungal genera, most notably Aspergillus. This compound A exhibits a range of effects, including antibacterial, immunosuppressive, and anti-cancer activities.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound A, with a focus on its original source, Pseudeurotium ovalis. It details the experimental protocols for its fermentation and purification, presents its key quantitative and spectroscopic data, and visually maps its interactions with crucial cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.

Discovery and Initial Characterization

This compound A was first reported in 1976 by Bloch et al. as a novel metabolite isolated from the fermentation broth of the fungus Pseudeurotium ovalis (strain S2269/F).[1][2][3] The structure of this unique compound, characterized by an unusual hetero-spirocyclic system, was elucidated through spectroscopic analysis and X-ray crystallography of a dibromo derivative.[4] Following its initial discovery, several other related compounds, Pseurotins B, C, D, and E, were also isolated from the same fungal species.[5] While Pseudeurotium ovalis was the original source, subsequent research has frequently identified Aspergillus species, particularly Aspergillus fumigatus, as prolific producers of this compound A.[6]

Experimental Protocols

While the full detailed experimental protocols from the original 1976 discovery paper are not readily accessible in contemporary databases, this section provides a representative methodology for the fermentation of Pseudeurotium ovalis and the subsequent isolation and purification of this compound A, based on protocols described for this compound A production in other fungal species and general mycology practices.

Fermentation of Pseudeurotium ovalis

The production of this compound A is achieved through submerged fermentation of Pseudeurotium ovalis. The following protocol outlines a general procedure.

-

2.1.1. Culture and Media: Pseudeurotium ovalis is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA), for culture preservation and inoculum preparation. For large-scale production, a liquid fermentation medium is employed. A commonly used medium for fungal secondary metabolite production is a yeast extract-malt extract-glucose broth.[5][7]

-

2.1.2. Fermentation Parameters:

-

Inoculation: A seed culture is prepared by inoculating a small volume of liquid medium with mycelia from an agar plate and incubating for 2-3 days. This seed culture is then used to inoculate the production fermenter.

-

Temperature: The fermentation is typically carried out at a temperature of 25-28°C.[5]

-

Agitation: Constant shaking at approximately 150 rpm is maintained to ensure adequate aeration and nutrient distribution.[5]

-

Duration: The fermentation is run for a period of 10-14 days, with this compound A production generally commencing after the initial growth phase.

-

Extraction and Isolation of this compound A

Following fermentation, this compound A is extracted from the culture broth and mycelium and purified using chromatographic techniques.

-

2.2.1. Extraction:

-

The culture broth is separated from the mycelium by filtration.

-

The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate.

-

The mycelial mass is also extracted with a suitable solvent, and the extracts are combined.

-

-

2.2.2. Purification:

-

The crude extract is concentrated under reduced pressure.

-

The residue is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Fractions containing this compound A, as identified by thin-layer chromatography (TLC), are pooled.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound A.

-

Data Presentation

This section summarizes the key quantitative and spectroscopic data for this compound A.

Table 1: Physicochemical and Spectroscopic Data for this compound A

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₈ |

| Molecular Weight | 431.44 g/mol |

| Appearance | White crystalline solid |

| Optical Rotation [α]D | -40° (c 0.5, MeOH) |

| Mass Spectrometry (FAB-MS) | m/z 432 [M+H]⁺ |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.30 (2H, d, J=7.0 Hz), 7.65 (1H, t, J=7.0 Hz), 7.50 (2H, t, J=7.0 Hz), 5.60 (1H, br dd, J=9.0, 7.5 Hz), 5.30 (1H, t, J=9.0 Hz), 4.76 (1H, dd, J=9.0, 4.5 Hz), 4.60 (1H, d, J=4.5 Hz), 3.44 (3H, s), 2.16 (1H, sext, J=7.5 Hz), 2.10 (1H, sext, J=7.5 Hz), 1.68 (3H, s), 0.98 (3H, d, J=7.5 Hz) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 194.9, 186.0, 173.9, 167.0, 135.9, 132.4, 129.0, 128.9, 128.8, 113.6, 92.7, 90.2, 77.2, 76.8, 76.5, 63.5, 51.9, 29.7, 20.8, 14.1, 12.3 |

Note: NMR data is from this compound A isolated from Aspergillus fumigatus and is consistent with the structure of the compound originally isolated from Pseudeurotium ovalis.[8]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound A from Pseudeurotium ovalis.

Caption: Workflow for this compound A Isolation.

Signaling Pathways

This compound A has been shown to modulate key intracellular signaling pathways, contributing to its observed biological activities. The diagrams below illustrate the inhibitory effects of this compound A on the JAK/STAT and MAPK signaling pathways.

Caption: this compound A Inhibits JAK/STAT Signaling.

Caption: this compound A Inhibits MAPK/ERK Signaling.

Conclusion

This compound A, originally discovered from Pseudeurotium ovalis, continues to be a molecule of significant scientific interest. Its unique chemical structure and potent biological activities, mediated in part through the inhibition of key signaling pathways such as JAK/STAT and MAPK, underscore its potential as a lead compound in drug discovery. This technical guide provides a foundational overview of its discovery, isolation, and characterization, serving as a valuable resource for the scientific community. Further research into the optimization of its production and the elucidation of its full range of biological targets will undoubtedly pave the way for novel therapeutic applications.

References

- 1. This compound D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new metabolite of Pseudeurotium ovalis Stolk having an unusual hetero-spirocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Cycloaspeptide A and this compound A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pseurotin Biosynthesis Pathway in Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseurotin A, a fungal secondary metabolite produced by Aspergillus fumigatus, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks. It is designed to serve as a resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery, offering detailed experimental protocols and quantitative data to facilitate further investigation and exploitation of this pathway for therapeutic development.

Introduction

Aspergillus fumigatus, an opportunistic human pathogen, is a prolific producer of a wide array of secondary metabolites, including the this compound family of compounds. This compound A, the most well-studied member, is a heterospirocyclic γ-lactam with a range of biological activities, including the inhibition of chitin synthase and induction of nerve-cell proliferation[1]. The biosynthetic pathway for this compound A involves a fascinating interplay of a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes that modify the core scaffold to generate structural diversity[1][2][3]. Understanding this pathway at a molecular level is crucial for harnessing its potential for the production of novel bioactive compounds.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is primarily located within a gene cluster in the A. fumigatus genome. This cluster contains the core synthase gene, psoA, along with genes encoding several tailoring enzymes.

Table 1: Genes of the this compound Biosynthesis Pathway and Their Functions

| Gene | Encoded Protein | Putative Function | Reference |

| psoA | PKS-NRPS hybrid enzyme | Synthesizes the core 1-oxa-7-azaspiro[4][4]non-2-ene-4,6-dione skeleton from phenylalanine, one methylmalonyl-CoA, and four malonyl-CoA units. | [1][2][3] |

| psoC | Methyltransferase | Catalyzes the methylation of a tertiary alcohol on the this compound intermediate. | [2] |

| psoD | Cytochrome P450 monooxygenase | Involved in multiple oxidation steps during the biosynthesis. | [2] |

| psoE | Glutathione S-transferase-like enzyme | Involved in the trans to cis isomerization of an olefin in the polyketide chain. | [2] |

| psoF | Bifunctional C-methyltransferase/epoxidase | A unique trans-acting enzyme that catalyzes both the C-methylation of the nascent polyketide backbone and the stereospecific epoxidation of the C11,12 olefin. Its gene is located outside the main this compound cluster. | [2] |

| psoG | Unknown | Putatively involved in this compound biosynthesis. | |

| fumR/fapR | Transcription factor | Regulates the expression of both the fumagillin and this compound gene clusters. | [5] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound A begins with the assembly of the core structure by the hybrid PKS-NRPS enzyme, PsoA. This is followed by a series of post-PKS-NRPS modifications catalyzed by the tailoring enzymes PsoC, PsoD, PsoE, and PsoF, leading from the precursor azaspirene to this compound A.

Regulation of this compound Biosynthesis

The production of this compound A is tightly regulated by environmental cues, including metal ion availability and oxygen levels.

Regulation by Zinc

The biosynthesis of this compound A is inversely correlated with the production of another secondary metabolite, gliotoxin. This regulation is mediated by the zinc-responsive transcription factor ZafA and the gliotoxin-specific transcription factor GliZ.

-

High Zinc Conditions: High zinc concentrations lead to the upregulation of genes involved in this compound A biosynthesis, resulting in increased production of this compound A and fumagillin[5].

-

Low Zinc Conditions: Under low zinc conditions, the expression of gliotoxin biosynthetic genes is favored[5].

-

Role of ZafA and GliZ: ZafA, a zinc-responsive transcriptional activator, regulates this compound A biosynthesis through GliZ. Deletion of zafA or gliZ leads to upregulated expression of this compound biosynthetic genes and increased this compound A production[5].

Regulation by Hypoxia

A. fumigatus experiences hypoxic (low oxygen) conditions during infection. Proteomic and transcriptomic analyses have revealed that hypoxia induces the expression of the this compound A biosynthetic gene cluster[4][6][7].

Table 2: Quantitative Changes in Response to Environmental Stimuli

| Condition | Parameter | Fold Change | Reference |

| Hypoxia (0.2% O₂) vs. Normoxia (21% O₂) | psoA gene expression | Upregulated | [4][6] |

| Hypoxia (0.2% O₂) vs. Normoxia (21% O₂) | This compound A production | Increased | [6][7] |

| High Zinc (5 µM) vs. Low Zinc (0.1 µM) | fumR gene expression | Upregulated | [5] |

| High Zinc (5 µM) vs. Low Zinc (0.1 µM) | This compound A production | Increased | [5] |

| ΔzafA mutant vs. Wild Type | This compound A production | Increased | [5] |

| ΔgliZ mutant vs. Wild Type | This compound A production | Increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Gene Deletion using CRISPR/Cas9

This protocol outlines a method for generating gene knockout mutants in A. fumigatus using the CRISPR/Cas9 system, which has been shown to be highly efficient[2][8].

Protocol:

-

gRNA Design: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' regions of the gene of interest.

-

Repair Template Preparation: Amplify a selectable marker (e.g., hygromycin resistance cassette) with primers that include 35-50 bp homology arms corresponding to the regions flanking the target gene.

-

Protoplast Preparation: Generate protoplasts from young A. fumigatus mycelium using a lytic enzyme cocktail.

-

Transformation: Co-transform the protoplasts with the pre-assembled Cas9-gRNA ribonucleoproteins (RNPs) and the repair template.

-

Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent. Screen putative mutants by PCR to confirm gene replacement.

Recombinant Protein Expression and Purification

The following is a general protocol for the expression and purification of His-tagged Pso enzymes in E. coli.

Protocol:

-

Cloning: Clone the codon-optimized gene of interest (e.g., psoF) into a suitable expression vector (e.g., pET-28a(+)) with a C-terminal His6-tag.

-

Expression: Transform E. coli BL21(DE3) cells with the expression plasmid. Grow the cells at 37°C to an OD600 of 0.4-0.6. Induce protein expression with 0.1 mM IPTG and continue to culture for 12-16 hours at 16°C[9].

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a cell disruptor.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the His-tagged protein with an imidazole gradient.

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using a desalting column.

In Vitro Enzyme Assays

This assay measures the transfer of a methyl group from a donor to a substrate.

Protocol:

-

Prepare a reaction mixture containing the purified PsoC enzyme, the substrate (the product of the PsoD-catalyzed reaction), and S-adenosyl-L-[methyl-³H]-methionine in a suitable buffer.

-

Incubate the reaction at the optimal temperature.

-

Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.

-

Wash the paper to remove unincorporated radiolabel.

-

Quantify the incorporated radioactivity by scintillation counting.

This assay measures the oxidation of a substrate by the P450 enzyme.

Protocol:

-

Reconstitute the purified PsoD with a cytochrome P450 reductase and a lipid source.

-

Prepare a reaction mixture containing the reconstituted enzyme system, the substrate (e.g., azaspirene), and an NADPH regenerating system in a suitable buffer.

-

Incubate the reaction at the optimal temperature.

-

Extract the reaction products with an organic solvent.

-

Analyze the products by HPLC or LC-MS/MS.

This assay measures the conjugation of glutathione to a substrate.

Protocol:

-

Prepare a reaction mixture containing the purified PsoE enzyme, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (CDNB) in a suitable buffer.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.

-

Calculate the enzyme activity based on the rate of absorbance change.

HPLC-MS/MS Quantification of this compound A

This method allows for the sensitive and specific quantification of this compound A in culture filtrates.

Protocol:

-

Sample Preparation: Extract the culture filtrate with an equal volume of ethyl acetate. Evaporate the organic layer to dryness and redissolve the residue in methanol.

-

LC Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS/MS Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transition for this compound A.

-

Quantification: Generate a standard curve using a serial dilution of a pure this compound A standard and use it to quantify the concentration in the samples.

Conclusion

The this compound biosynthesis pathway in Aspergillus fumigatus represents a rich source for the discovery of novel bioactive compounds. The intricate interplay of the core PKS-NRPS and the array of tailoring enzymes, governed by complex regulatory networks, provides numerous avenues for pathway engineering and the generation of new chemical entities. The detailed methodologies and data presented in this guide are intended to empower researchers to further unravel the complexities of this fascinating pathway and to exploit its potential for the development of new therapeutics.

References

- 1. Assay Protocol - Methyldetect.com [methyldetect.com]

- 2. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Identification of Hypoxia-Inducible Target Genes of Aspergillus fumigatus by Transcriptome Analysis Reveals Cellular Respiration as an Important Contributor to Hypoxic Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of the Aspergillus fumigatus Proteome Reveals Metabolic Changes and the Activation of the this compound A Biosynthesis Gene Cluster in Response to Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. pubs.acs.org [pubs.acs.org]

Pseurotin A: A Deep Dive into its Mechanism as a Chitin Synthase Inhibitor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseurotin A, a fungal secondary metabolite, has garnered significant interest for its diverse biological activities, notably its potent and specific inhibition of chitin synthase. This enzyme is crucial for the integrity of fungal cell walls and the exoskeletons of arthropods, making it a prime target for the development of novel antifungal and insecticidal agents. As this compound A does not exhibit broader antifungal or antibacterial properties, its targeted action on chitin synthase presents a compelling case for its use as a specific biochemical tool and a lead compound in drug discovery. This technical guide provides a comprehensive overview of the mechanism of action of this compound A as a chitin synthase inhibitor, detailing its inhibitory kinetics, relevant signaling pathways, and the experimental protocols to assess its activity.

Introduction

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability. The biosynthesis of chitin is catalyzed by the enzyme chitin synthase (EC 2.4.1.16), which polymerizes GlcNAc from the substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). The absence of chitin and chitin synthase in vertebrates makes this pathway an attractive and specific target for antimicrobial drug development.

This compound A is a competitive inhibitor of chitin synthase, a finding supported by kinetic studies.[1] This guide synthesizes the current understanding of this compound A's interaction with chitin synthase, offering a detailed resource for researchers in mycology, drug development, and biochemistry.

Quantitative Inhibitory Data

The inhibitory potency of this compound A against chitin synthase has been quantified, demonstrating its efficacy against both solubilized and membrane-bound forms of the enzyme. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Form | Inhibitor | Concentration (μM) | Relative Activity (%) | Reference |

| Solubilized | This compound A | 232 | 27 | [1] |

| Solubilized (+ 5 mg/ml lecithin) | This compound A | 232 | 37 | [1] |

| Membrane-bound | This compound A | 232 | 40 | [1] |

| Solubilized | 8-O-Demethylthis compound A | 239 | 66 | [1] |

| Solubilized (+ 5 mg/ml lecithin) | 8-O-Demethylthis compound A | 239 | 70 | [1] |

| Membrane-bound | 8-O-Demethylthis compound A | 239 | 83 | [1] |

| Solubilized | Polyoxin D | 12.5 | 45 | [1] |

| Solubilized (+ 5 mg/ml lecithin) | Polyoxin D | 12.5 | 43 | [1] |

| Membrane-bound | Polyoxin D | 12.5 | 43 | [1] |

Table 1: Inhibitory effects of this compound A and related compounds on chitin synthase activity.[1]

Kinetic analysis has further elucidated the nature of this inhibition. A Lineweaver-Burk plot of chitin synthase activity in the presence of varying concentrations of this compound A demonstrates a competitive inhibition pattern with respect to the substrate UDP-GlcNAc.[1] The calculated inhibitory constant (Ki) for this compound A is 93 μM.[1]

Mechanism of Action and Signaling Pathways

This compound A functions as a competitive inhibitor of chitin synthase. This mode of action involves the inhibitor molecule binding to the active site of the enzyme, thereby directly competing with the natural substrate, UDP-GlcNAc. This binding event is reversible and prevents the enzyme from catalyzing the polymerization of GlcNAc into chitin.

Caption: Competitive inhibition of chitin synthase by this compound A.

The broader context of chitin synthesis regulation in fungi involves complex signaling cascades that respond to cell wall stress and developmental cues. Key pathways include the Protein Kinase C (PKC) cell integrity pathway and the High Osmolarity Glycerol (HOG) MAP kinase pathway. These pathways ultimately modulate the expression and activity of chitin synthase genes. This compound A's direct inhibition of the enzyme represents a terminal blockade of this essential biosynthetic process.

Caption: Overview of chitin synthesis regulation and this compound A's point of action.

Experimental Protocols

The following protocols are detailed methodologies for the assessment of this compound A's inhibitory effect on chitin synthase.

Preparation of Solubilized and Membrane-Bound Chitin Synthase

This protocol is adapted from methodologies used for the isolation of chitin synthase from fungal sources.

Materials:

-

Fungal mycelia (e.g., Aspergillus fumigatus)

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, and protease inhibitors (e.g., 1 mM PMSF).

-

Solubilization Buffer: Extraction Buffer containing 0.5% (w/v) digitonin or other suitable non-ionic detergent.

-

High-speed refrigerated centrifuge.

-

Ultracentrifuge.

-

Dounce homogenizer or similar cell disruption equipment.

Procedure:

-

Harvest fungal mycelia by filtration and wash with cold distilled water.

-

Resuspend the mycelia in ice-cold Extraction Buffer.

-

Disrupt the cells by homogenization or grinding in liquid nitrogen.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (membrane-bound enzyme).

-

For the membrane-bound enzyme preparation , resuspend the pellet in a minimal volume of Extraction Buffer.

-

For the solubilized enzyme preparation , resuspend the microsomal pellet in Solubilization Buffer and incubate with gentle agitation for 1 hour at 4°C.

-

Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant contains the solubilized chitin synthase.

-

Determine the protein concentration of both enzyme preparations using a standard method (e.g., Bradford assay).

Chitin Synthase Inhibition Assay

This non-radioactive assay measures the amount of chitin produced, which is captured on a wheat germ agglutinin (WGA)-coated plate.

Materials:

-

96-well microtiter plates.

-

Wheat Germ Agglutinin (WGA).

-

Bovine Serum Albumin (BSA).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 30 mM N-acetylglucosamine.

-

Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).

-

This compound A stock solution (in DMSO).

-

WGA-Horseradish Peroxidase (WGA-HRP) conjugate.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2 M H₂SO₄).

-

Plate reader.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 100 µL of 50 µg/mL WGA in PBS overnight at 4°C. Wash the wells three times with PBS. Block with 200 µL of 1% BSA in PBS for 1 hour at room temperature. Wash three times with PBS.

-

Reaction Setup: In each well, add:

-

50 µL of Assay Buffer.

-

10 µL of this compound A at various concentrations (or DMSO for control).

-

20 µL of the chitin synthase enzyme preparation (solubilized or membrane-bound).

-

-

Initiate Reaction: Add 20 µL of UDP-GlcNAc to each well to a final concentration of 1 mM.

-

Incubation: Incubate the plate at 30°C for 2 hours with gentle agitation.

-

Detection:

-

Wash the plate six times with deionized water.

-

Add 100 µL of WGA-HRP solution (1 µg/mL in Assay Buffer containing 1% BSA) to each well and incubate for 30 minutes at 30°C.

-

Wash the plate six times with deionized water.

-

Add 100 µL of TMB substrate solution and incubate in the dark for 10-15 minutes.

-

Add 50 µL of stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of inhibition for each this compound A concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for the chitin synthase inhibition assay.

Conclusion

This compound A serves as a valuable tool for studying fungal cell wall biosynthesis due to its specific and competitive inhibition of chitin synthase. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel antifungal agents. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the inhibitory properties of this compound A and to screen for new chitin synthase inhibitors. Future research should focus on elucidating the precise binding interactions of this compound A within the active site of chitin synthase, which will be invaluable for structure-based drug design.

References

Pseurotin A: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseurotin A, a fungal secondary metabolite, has garnered significant attention in the scientific community due to its unique chemical structure and diverse range of biological activities. This technical guide provides an in-depth overview of this compound A, encompassing its chemical and physical properties, detailed biosynthetic pathway, and protocols for its isolation and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Chemical Structure and Properties

This compound A is a spirocyclic compound characterized by a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core.[1] Its systematic IUPAC name is (5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound A is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₅NO₈ | [1] |

| Molecular Weight | 431.4 g/mol | [1] |

| Monoisotopic Mass | 431.15801676 Da | [1] |

| Melting Point | 126.0 - 126.9 °C | [2] |

| Boiling Point | 751.5 ± 60.0 °C (Predicted) | [2] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in DMSO (10 mg/mL), Methanol, Chloroform, and Dichloromethane. | [2][3][4] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 58523-30-1 | [1] |

| SMILES | CC/C=C--INVALID-LINK--[C@@]2(O1)--INVALID-LINK--(C(=O)C3=CC=CC=C3)OC)O)C)O">C@@HO | [5] |

Spectroscopic Data

The structural elucidation of this compound A has been achieved through various spectroscopic techniques. A summary of key spectral data is provided below.

Table 2: Spectroscopic Data for this compound A

| Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Data available, but specific peak assignments require further detailed analysis from referenced literature. | [6] |

| ¹³C NMR | Data available, but specific peak assignments require further detailed analysis from referenced literature. | [6] |

| High-Resolution Mass Spectrometry (HR-MS) | Precursor ion [M+H]⁺ at m/z 432.165. Key fragment ions observed at m/z 316, 348. | [5][7] |

Biosynthesis of this compound A

The biosynthesis of this compound A is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, and a series of post-modification enzymes. The gene cluster responsible for its production has been identified in fungi such as Aspergillus fumigatus.[8]

Caption: Biosynthetic pathway of this compound A.

Experimental Protocols

Isolation and Purification of this compound A from Fungal Culture

This protocol outlines a general procedure for the extraction and purification of this compound A from a fungal culture, such as Aspergillus fumigatus.[6][9]

Caption: General workflow for isolating this compound A.

Methodology:

-

Fungal Culture: Aspergillus fumigatus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.[10]

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate or chloroform.[6]

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of chloroform and methanol) to separate the components.[6]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound A.

-

Purification: Fractions enriched with this compound A are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[9]

Chitin Synthase Inhibition Assay

This compound A is a known inhibitor of chitin synthase.[11] The following is a detailed protocol for an in vitro chitin synthase inhibition assay.[1][12]

Materials:

-

WGA-coated 96-well microtiter plates

-

Fungal cell extract containing chitin synthase

-

This compound A (test inhibitor)

-

UDP-N-acetylglucosamine (UDP-GlcNAc, substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

WGA-HRP (Horseradish Peroxidase) conjugate solution

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a crude enzyme extract from a fungal source known to have high chitin synthase activity. This typically involves cell lysis and centrifugation to obtain a membrane fraction.[12]

-

Assay Setup:

-

To each well of a WGA-coated 96-well plate, add 48 µL of the fungal cell extract.

-

Add 2 µL of this compound A solution at various concentrations (prepare serial dilutions in assay buffer). Include a solvent control (e.g., DMSO).

-

-

Reaction Initiation: Start the reaction by adding 50 µL of the UDP-GlcNAc substrate solution to each well.

-

Incubation: Incubate the plate at 30°C for 2 hours with gentle agitation.

-

Detection:

-

Wash the plate six times with deionized water to remove unbound reagents.

-

Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.

-

Wash the plate six times with deionized water.

-

Add 100 µL of TMB substrate solution and incubate in the dark for 10-15 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound A using the formula: % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_control)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

PCSK9-LDLR Binding Inhibition Assay

This compound A has been shown to inhibit the interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR).[11][13] An ELISA-based assay is commonly used to screen for inhibitors of this protein-protein interaction.[14][15]

Materials:

-

96-well high-binding microplate

-

Recombinant human LDLR ectodomain

-

Biotinylated recombinant human PCSK9

-

This compound A (test inhibitor)

-

Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with 100 µL/well of recombinant human LDLR (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing and Blocking:

-

Wash the plate three times with wash buffer.

-

Block the wells with 200 µL/well of blocking buffer for 2 hours at room temperature.

-

-

Inhibitor and Protein Incubation:

-

Wash the plate three times with wash buffer.

-

Add 50 µL of this compound A at various concentrations to the wells.

-

Add 50 µL of biotinylated PCSK9 (at a pre-determined optimal concentration) to all wells.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of this compound A.

-

Determine the IC₅₀ value from a dose-response curve.

-

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This compound A has demonstrated anti-inflammatory properties.[14] A common in vitro method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][16]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound A (test compound)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Sodium nitrite standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound A for 1 hour. Include a vehicle control.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, add 100 µL of the collected supernatant.

-

Add 100 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO production inhibition for each concentration of this compound A relative to the LPS-stimulated control.

-

Biological Activities and Mechanism of Action

This compound A exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.

Table 3: Summary of Biological Activities of this compound A

| Activity | Target/Mechanism | Quantitative Data (IC₅₀) | Reference(s) |

| Antifungal | Competitive inhibitor of chitin synthase. | Not specified in provided results. | [11] |

| Immunosuppressive | Inhibits IgE production. | 3.6 µM | [11] |

| Cholesterol-Lowering | Inhibits PCSK9-LDLR interaction, reduces PCSK9 expression. | 1.2 µM (PCSK9 expression in HepG2 cells) | [11][17] |

| Antitumor | Anti-proliferative activity in hormone-dependent breast cancer cells. | 93.64 - 260.83 µM (BT-474 cells)113.08 - 267.84 µM (T47D cells) | [11] |

| Anti-inflammatory | Inhibition of nitric oxide production in LPS-stimulated macrophages. | Not specified in provided results. | [14] |

Conclusion

This compound A is a fascinating natural product with a complex chemical structure and a wide array of promising biological activities. This technical guide has provided a comprehensive overview of its chemical properties, biosynthesis, and detailed protocols for its study. The information compiled here serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound A and its analogs. Further investigation into its mechanism of action and structure-activity relationships will be crucial for the development of new therapeutic agents based on this unique molecular scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Item - Mass spectrometry conditions for this compound A and internal standards. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JPH07227294A - Production of this compound a - Google Patents [patents.google.com]

- 10. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Pseurotin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pseurotin A, a fungal secondary metabolite, and its derivatives have emerged as a class of natural products with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their therapeutic potential, focusing on their anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds.

Quantitative Biological Activity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for this compound A and its derivatives across various assays.

Table 1: Anticancer and Cytotoxic Activities (IC50)

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound A | Glioma Cells | Proliferation | 0.51–29.3 μM | [1] |

| This compound A | HepG2 | Cytotoxicity | 22.2 µg/ml | [2] |

| This compound D | MCF-7 | Growth Inhibition | 15.6 μM | [3] |

| This compound D | MEC-1 | Viability | 23 µM | [4] |

Table 2: Anti-inflammatory and Immunomodulatory Activities (IC50)

| Compound | Target/Assay | IC50 Value | Reference |

| This compound A | IgE Production | 3.6 μM | [5][6] |

| 10-deoxythis compound A | IgE Production | 0.066 µM | [6] |

| This compound A | PCSK9 Secretion (HepG2) | 1.20 μM | [7] |

Table 3: Antimicrobial Activities (MIC)

| Compound | Organism | MIC Value | Reference |

| This compound A | Bacillus cereus | 64 μg/mL | |

| This compound A | Shigella shiga | 64 μg/mL |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound A and its derivatives.

Cell Viability and Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

Cells of interest (e.g., cancer cell lines, immune cells)

-

Complete cell culture medium

-

This compound A or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound A or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] The reference wavelength should be greater than 650 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.

In Vitro Osteoclastogenesis Assay

This assay evaluates the effect of this compound A on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.[10][11]

Materials:

-

Bone marrow cells isolated from mice

-

α-MEM (Minimum Essential Medium Eagle, Alpha Modification) complete medium

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound A

-

96-well plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Protocol:

-

BMM Isolation: Isolate bone marrow from the femur and tibia of mice and culture the cells in complete α-MEM containing M-CSF (e.g., 50 ng/mL) for 3 days to generate BMMs.[10]

-

Cell Seeding: Plate the BMMs in 96-well plates at a density of 6 × 10^3 cells/well and allow them to adhere overnight.[10]

-

Induction of Osteoclastogenesis: Stimulate the BMMs with M-CSF and RANKL (e.g., 50 ng/mL) in the presence or absence of various concentrations of this compound A.[10]

-

Culture and Medium Change: Culture the cells for several days, replacing the medium every 2 days until mature osteoclasts are formed in the control group.[10]

-

TRAP Staining: Fix the cells and stain for TRAP, an enzyme characteristic of osteoclasts, following the manufacturer's instructions.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.[10]

Cytokine Release Assay (in RAW 264.7 Macrophages)

This protocol measures the effect of this compound A on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12][13]

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) complete medium

-

This compound A

-

LPS from E. coli

-

24- or 96-well plates

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6)

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into plates at an appropriate density (e.g., 4 × 10^5 cells/mL) and incubate overnight.[13]

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound A for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).[13]

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of the cytokines in the supernatant using the respective ELISA kits, following the manufacturer's protocols.

Signaling Pathways and Mechanisms of Action

This compound A and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

Inhibition of Osteoclastogenesis via MAPK and NF-κB Pathways

This compound A has been shown to inhibit osteoclastogenesis by suppressing RANKL-induced activation of the MAPK (ERK, p38, JNK) and NF-κB pathways.[14] This leads to the downregulation of NFATc1, a master regulator of osteoclast differentiation.

Anti-inflammatory Action through JAK/STAT Pathway Inhibition

This compound A and its derivatives exhibit anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway, which is crucial for the production of inflammatory mediators in immune cells like macrophages.[15][16]

Anticancer Activity via Modulation of the PCSK9-LDLR Axis

This compound A has demonstrated potential in cancer therapy by targeting the PCSK9-LDLR axis. It inhibits the secretion of PCSK9, a protein that promotes the degradation of the LDL receptor (LDLR), thereby increasing LDLR levels and potentially reducing cancer cell progression and recurrence.[7][17][18]

Conclusion

This compound A and its derivatives represent a promising class of natural products with diverse and potent biological activities. Their ability to modulate multiple key signaling pathways underscores their potential for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. Further research into the structure-activity relationships, mechanisms of action, and preclinical efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PCSK9 Axis-Targeting this compound A as a Novel Prostate Cancer Recurrence Suppressor Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to Pseurotin A: Fungal Producers and Culture Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseurotin A is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a member of the this compound family of natural products, it is characterized by a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure.[1] This guide provides an in-depth overview of the fungal strains known to produce this compound A, detailed culture conditions for its optimal production, comprehensive experimental protocols for its isolation and quantification, and a visual representation of its biosynthetic and regulatory pathways.

This compound A Producing Fungal Strains

This compound A has been isolated from a variety of fungal genera, with Aspergillus being the most prominent producer. The following table summarizes the key fungal strains reported in the literature.

| Fungal Genus | Species | Strain Example(s) | Reference(s) |

| Aspergillus | fumigatus | Af293, A1159, HA 57-88, TP-F0196, DSM 6598 | [1][2][3][4] |

| giganteus | Not specified | [5][6] | |

| sp. | F1544 | [7] | |

| Acremonium | sp. | SF-7394 | [8][9] |

| persicinum | MF-347833 | [10] | |

| Penicillium | janczewskii | K. M. Zalessky | [11][12] |

| Cordyceps | ophioglossoides | IFO-8992 | [13] |

Culture Conditions for this compound A Production

The production of this compound A is highly dependent on the specific fungal strain and the culture conditions employed. Key factors influencing yield include the composition of the culture medium, pH, temperature, aeration, and the presence of specific inducers.

Culture Media

Various liquid and solid media have been successfully used for the cultivation of this compound A-producing fungi.

| Medium | Composition | Producing Strain(s) | Reference(s) |

| YMG Medium | • Glucose: 1%• Yeast Extract: 0.4%• Malt Extract: 1%• pH: 5.5 | Aspergillus fumigatus HA 57-88 | [2] |

| Czapek-Dox Medium | • Sucrose: 30 g/L• Sodium Nitrate: 2 g/L• Dipotassium Phosphate: 1 g/L• Magnesium Sulfate: 0.5 g/L• Potassium Chloride: 0.5 g/L• Ferrous Sulfate: 0.01 g/L• (Optional) Zinc Sulfate: 0.1-5 µM | Aspergillus fumigatus | [9][13][14][15] |

| Potato Dextrose Agar/Broth | Commercially available or prepared from potato infusion and dextrose. | Cordyceps ophioglossoides | [16] |

| MYG Medium | Not specified in detail in the search results. | Aspergillus fumigatus A1159 | [1] |

| Glucose-Peptone Medium | Not specified in detail in the search results. | This compound A producing strains |

Fermentation Parameters

Optimal fermentation parameters are crucial for maximizing the yield of this compound A.

| Parameter | Range | Optimal/Example Value | Reference(s) |

| Temperature | 15 - 30°C | 24 - 28°C | [2][3][11] |

| pH | 1.0 - 7.0 | 2.5 - 5.5 (production can be initiated below pH 4.0) | [2][3][11] |

| Incubation Time | 24 - 300 hours | 120 - 160 hours for maximal production | [2][3][11] |

| Aeration | Aerobic | Submerged culture with shaking (140-150 rpm) or aeration (e.g., 3 L/min) | [2][3] |

Induction of this compound A Biosynthesis

Recent studies have revealed that specific environmental cues can significantly enhance this compound A production in Aspergillus fumigatus.

-

Hypoxia: Cultivation under low oxygen conditions (hypoxia) has been shown to induce the expression of the this compound A biosynthetic gene cluster.

-

High Zinc Concentration: An increase in zinc concentration in the culture medium has been demonstrated to upregulate the genes involved in this compound A biosynthesis, leading to higher production.[14][15][16] Interestingly, high zinc levels tend to decrease the production of another secondary metabolite, gliotoxin, suggesting a regulatory switch between these two biosynthetic pathways.[14][15][16]

Experimental Protocols

The following sections provide generalized methodologies for the production, extraction, and analysis of this compound A based on published literature.

Fungal Fermentation

This protocol describes a typical submerged fermentation process for this compound A production.

-

Inoculum Preparation:

-

Aseptically transfer a small piece of a mature fungal culture from an agar plate to a flask containing a seed culture medium (e.g., YMG or Potato Dextrose Broth).

-

Incubate the seed culture at 25-28°C with shaking (e.g., 150 rpm) for 2-3 days until sufficient mycelial growth is observed.

-

-

Production Culture:

-

Inoculate the production medium (e.g., Czapek-Dox or YMG) with the seed culture (typically 5-10% v/v).

-

For larger scale production, use a fermenter with controlled temperature, pH, and aeration. For laboratory scale, baffled Erlenmeyer flasks on a rotary shaker are suitable.

-

Incubate the production culture under the optimized conditions (see Fermentation Parameters table) for 5-7 days. Monitor the production of this compound A periodically by taking small samples for HPLC analysis.

-

Extraction and Purification

The following is a general workflow for the extraction and purification of this compound A from the fermentation broth.

-

Harvesting:

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

-

Extraction:

-

From Culture Filtrate: Extract the culture filtrate multiple times with an equal volume of an organic solvent such as ethyl acetate or n-butanol.

-

From Mycelium: Suspend the mycelium in a solvent like methanol or a chloroform:methanol mixture and agitate for several hours to extract intracellular metabolites.

-

Combine the organic extracts.

-

-

Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) to fractionate the extract.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound A using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient.[4][16]

-

Quantification by HPLC

High-Performance Liquid Chromatography is the standard method for the quantification of this compound A.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%) is a common mobile phase.

-

Detection: this compound A can be detected by UV absorbance, typically around 254 nm or 280 nm.[1]

-

Quantification: The concentration of this compound A in an extract is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified this compound A.

Biosynthesis and Regulatory Pathways

The biosynthesis of this compound A in Aspergillus fumigatus involves a dedicated gene cluster (pso) and is subject to complex regulation.

This compound A Biosynthetic Pathway

The core scaffold of this compound A is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA. Subsequent tailoring enzymes modify this core to produce the final molecule. The key enzymatic steps are depicted below.

Caption: Biosynthetic pathway of this compound A in Aspergillus fumigatus.

Regulatory Pathway of this compound A Biosynthesis

The production of this compound A in Aspergillus fumigatus is intricately linked to the regulation of another secondary metabolite, gliotoxin, and is influenced by zinc availability. The transcription factor ZafA responds to zinc levels, which in turn influences the expression of GliZ, a transcriptional activator for gliotoxin biosynthesis. GliZ appears to have a negative regulatory effect on the this compound A pathway.

Caption: Regulatory network of this compound A and gliotoxin biosynthesis by zinc.

Conclusion

This compound A remains a molecule of high interest for drug discovery and development. A thorough understanding of the producing fungal strains and the ability to manipulate culture conditions are paramount for ensuring a reliable and high-yielding supply of this valuable compound. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to explore the full potential of this compound A. Further research into the optimization of fermentation conditions and the elucidation of regulatory networks in other producing organisms will undoubtedly pave the way for novel applications of this fascinating fungal metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. exodocientifica.com.br [exodocientifica.com.br]

- 8. EP0546474A1 - this compound F1/F2, new metabolites from Aspergillus fumigatus, process for their preparation and their use as apomorphine antagonists - Google Patents [patents.google.com]

- 9. Cycloaspeptide A and this compound A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Czapek medium - Wikipedia [en.wikipedia.org]

- 11. Regulation of this compound A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of this compound A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JPH07227294A - Production of this compound a - Google Patents [patents.google.com]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

Pseurotin A and its structural relatives, such as Azaspirene, represent a fascinating class of fungal metabolites characterized by a highly substituted 1-oxa-7-azaspiro[4.4]nonane core. Their potent biological activities, including the inhibition of chitin synthase and angiogenesis, have established them as compelling targets for total synthesis.[1][2] This in-depth guide provides a comprehensive overview of the key strategies developed for the synthesis of these intricate molecules, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the synthetic challenges and creative solutions in this field.

Biosynthesis of this compound A: A Natural Blueprint

The biosynthesis of this compound A in fungi like Aspergillus fumigatus offers a captivating glimpse into nature's approach to constructing this complex scaffold. The pathway originates from the precursor azaspirene and involves a series of enzymatic transformations.[3] A key enzyme, the bifunctional PsoF, exhibits both epoxidase and C-methyltransferase activity.[3] The biosynthetic gene cluster responsible for this compound production is activated under hypoxic conditions. The regulation of this pathway is also linked to the biosynthesis of other secondary metabolites, such as gliotoxin, and is influenced by factors like zinc concentration.[4][5]

Total Synthesis Strategies: A Comparative Overview

Several research groups have successfully navigated the synthetic challenges posed by this compound A and azaspirene. The key hurdles include the stereocontrolled construction of the spirocyclic core and the installation of the densely functionalized side chains. This section details some of the prominent synthetic routes.

The Hayashi Asymmetric Total Synthesis of this compound A

The Hayashi group's approach to this compound A is a landmark in the field, featuring a highly convergent strategy. Key transformations include a Sharpless asymmetric dihydroxylation to set the initial stereocenters, a diastereoselective Mukaiyama aldol reaction, and a sodium hydride-promoted intramolecular cyclization to forge the γ-lactam ring.[6] A late-stage oxidation of a benzylidene moiety to install the benzoyl group is another highlight of this synthesis.[6]

The Tadano Total Synthesis of this compound A and Azaspirene

The Tadano group developed a distinct strategy commencing from D-glucose.[7] Their synthesis features a stereoselective construction of the highly functionalized spiro-furanone framework. Key steps involve an intramolecular attack of an amide onto a carbonyl to form an aminal, followed by further transformations to yield the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton.[7]

The Han Six-Step Total Synthesis of Azaspirene

Remarkably, the Han group achieved a concise total synthesis of (±)-azaspirene in just six steps from commercially available materials.[8][9] This highly efficient route was inspired by the biogenetic hypothesis and features an effective γ-lactam formation from a linear precursor and successful tandem epoxidations to afford an α,β-epoxy-γ-hydroxy-γ-lactam intermediate, which then undergoes in situ spirocyclization.[9][10]

Quantitative Data Summary

The following tables summarize the reported yields for key transformations in the total syntheses of this compound A and Azaspirene.

Table 1: Key Reaction Yields in the Hayashi Synthesis of this compound A [6]

| Step | Reagents and Conditions | Product | Yield (%) |

| NaH-promoted Intramolecular Cyclization | NaH, THF | γ-Lactam Intermediate | - |

| Aldol Condensation and Spirocyclization | Aldehyde, Ketone, Silica Gel | Spirocyclic Intermediate | 68 |

| Late-stage Oxidation | Dimethyldioxirane (DMD) | Benzoyl Derivative | 68 |

| Deprotection and Methylation | HF, AcCl, MeOH | This compound A & 8-O-Demethylthis compound A | 25 & 67 |

Table 2: Key Reaction Yields in the Tadano Synthesis of this compound A and Azaspirene [7]

| Step | Reagents and Conditions | Product | Yield (%) |

| Intramolecular Amide Attack | Saturated aqueous Na2CO3 | Aminal Intermediate | 85 |

| Side Chain Installation (Azaspirene) | KHMDS, THF, -78 °C; LiBr | Coupled Product | 59 (from 6) |

| Final Deprotection (Azaspirene) | 6 M HCl / MeOH (1:1, v/v) | Azaspirene | 52 |

| Final Deprotection (this compound F2) | Acid Hydrolysis | This compound F2 | - |

| Methylation of this compound F2 | CSA, MeOH | This compound A | - |

Table 3: Overall Yield in the Han Synthesis of (±)-Azaspirene [9]

| Synthesis | Starting Materials | Number of Steps | Overall Yield (%) |

| Han's Total Synthesis of (±)-Azaspirene | Aldehyde and β-ketoester | 6 | 10.0 |

Experimental Protocols for Key Reactions

This section provides a more detailed look at the experimental procedures for some of the pivotal steps in the syntheses discussed.

Hayashi's NaH-Promoted Intramolecular Cyclization

To a solution of the alkynylamide precursor in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere is added sodium hydride (60% dispersion in mineral oil). The reaction mixture is stirred at this temperature for a specified period until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired γ-lactam.[6]

Tadano's Intramolecular Amide Attack to Form the Aminal

The ring-opened amide-ketone precursor is dissolved in a suitable solvent and treated with a saturated aqueous solution of sodium carbonate. The reaction mixture is stirred at room temperature until the cyclization is complete, as indicated by TLC analysis. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude aminal is often used in the next step without further purification.[7]

Han's Tandem Epoxidations and In Situ Spirocyclization

To a stirred solution of the γ-lactam precursor in a suitable solvent (e.g., methanol) at 23 °C is added triethylamine trihydrofluoride. The reaction is stirred for 24 hours. A saturated aqueous sodium bicarbonate solution is then added to quench the reaction. The resulting mixture is diluted with ethyl acetate, and the layers are separated. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, containing the α,β-epoxy-γ-hydroxy-γ-lactam intermediate, undergoes spontaneous spirocyclization to yield (±)-azaspirene, which is then purified by flash column chromatography.[9]

Conclusion

The total syntheses of this compound A and its congeners have spurred significant innovation in synthetic organic chemistry. The strategies developed by leading research groups, from Hayashi's asymmetric approach and Tadano's carbohydrate-based synthesis to Han's remarkably concise route, provide a rich playbook of solutions for constructing complex, stereochemically dense natural products. The continued exploration of these synthetic pathways not only deepens our understanding of chemical reactivity and stereocontrol but also provides access to valuable quantities of these biologically active molecules for further investigation in drug discovery and development. The interplay between biosynthetic insights and synthetic design will undoubtedly continue to inspire the next generation of synthetic chemists to tackle even more formidable molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. Directed biosynthesis of fluorinated this compound A, synerazol and gliotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of this compound Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulation of this compound A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Six-Step Total Synthesis of Azaspirene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Pseurotin A: A Fungal Secondary Metabolite with Diverse Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseurotin A is a fungal secondary metabolite that has garnered significant attention in the scientific community due to its unique chemical structure and broad spectrum of biological activities. First isolated from Pseudeurotium ovalis, it is now known to be produced by a variety of fungi, most notably species of Aspergillus and Penicillium. This guide provides a comprehensive overview of this compound A, focusing on its biosynthesis, chemical properties, biological effects, and the experimental methodologies used to study this promising natural product.

Chemical Structure and Properties

This compound A is a spirocyclic γ-lactam belonging to the this compound family of natural products.[1] Its core structure is a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione, which is highly substituted and contains five chiral centers.[1] This complex architecture is responsible for its diverse biological activities. The chemical formula of this compound A is C22H25NO8.[2]

Producing Fungal Species

This compound A has been isolated from a range of fungal species, including:

-

Pseudeurotium ovalis[3]

-

Aspergillus flavus[7]

-

Aspergillus insulicola[2]

-

Penicillium janczewskii[8]

-

Cordyceps tenuipes[2]

Biosynthesis of this compound A

The biosynthesis of this compound A is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[11][12] The core scaffold is assembled by the hybrid enzyme PsoA.[12][13] Following the initial synthesis, a series of post-PKS-NRPS modifications are carried out by tailoring enzymes to yield the final this compound A molecule.[12][13]

The key tailoring enzymes and their functions are:

-

PsoD (Cytochrome P450): Oxidizes the benzyl carbon (C17) to a conjugated ketone.[13]

-

PsoC (Methyltransferase): Methylates the tertiary alcohol at C8.[13]

-

PsoE (Glutathione S-transferase): Isomerizes the C=C bond from the E to the Z stereoisomer.[13]

-

PsoF: Catalyzes the epoxidation of the remaining trans double bond in the tail. This epoxide is then spontaneously hydrolyzed to form this compound A or its stereoisomer, this compound D.[13]

Below is a diagram illustrating the biosynthetic pathway of this compound A.

Caption: Biosynthetic pathway of this compound A.

Biological Activities and Mechanism of Action

This compound A exhibits a wide array of biological activities, making it a molecule of great interest for drug development.

Antimicrobial Activity

This compound A has demonstrated mild to moderate activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[5][14]

Anti-inflammatory and Immunosuppressive Effects

This compound A and its derivatives have been shown to inhibit the production of pro-inflammatory mediators.[7] For instance, they can suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6).[7] This anti-inflammatory activity is linked to the inhibition of the JAK/STAT signaling pathway.[7] this compound A is also a known inhibitor of immunoglobulin E (IgE) production, suggesting its potential in treating allergic responses.[3]

Anticancer Activity

This compound A has shown promise as an anticancer agent. It can inhibit the proliferation of various cancer cell lines and induce apoptosis.[15] One of its mechanisms of action involves the suppression of hormone-dependent breast cancer progression by inhibiting PCSK9 secretion and its interaction with the LDL receptor.[16] It has also been validated as a potential therapeutic for metastatic castration-resistant prostate cancer.[17]

Neuroprotective and Neuritogenic Activity

This compound A has been observed to induce cell differentiation in PC12 neuronal cells, indicating its potential for studying neurite formation and for applications in neurodegenerative diseases.[3][12]

Other Activities

This compound A also acts as an inhibitor of chitin synthase, an important enzyme in fungi.[18] Additionally, it has shown anti-angiogenic and nematicidal activities.[3][19]

The diverse biological effects of this compound A are largely attributed to its ability to modulate key cellular signaling pathways. The inhibition of the JAK/STAT and MAPK signaling pathways appears to be a central mechanism.[7][15]

Caption: Inhibition of JAK/STAT and MAPK signaling by this compound A.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the biological activities of this compound A.

Table 1: Antimicrobial Activity of this compound A

| Microorganism | Activity | Concentration | Reference |

| Bacillus cereus | MIC | 64 µg/mL | [5][14] |

| Shigella shiga | MIC | 64 µg/mL | [5][14] |

| Phytopathogenic Bacteria | |||

| Erwinia carotovora | IC50 | 220 µg/mL | [8] |

| Pseudomonas syringae | IC50 | 112 µg/mL | [8] |

Table 2: Enzyme Inhibition and Other Bioactivities of this compound A

| Target/Activity | Effect | Concentration (IC50) | Reference |

| Chitin Synthase (solubilized) | Inhibition | 81 µM | [18] |

| IgE Production (mouse B cells) | Inhibition | 3.6 µM | [20] |

| PCSK9 Secretion (HepG2 cells) | Inhibition | 1.2 µM | [16] |

| Human Lung Fibroblasts | Cytotoxicity | >1000 µM | [8] |

Experimental Protocols

This section provides an overview of the key experimental protocols for the study of this compound A.